molecular formula C23H23FN2O5S2 B6549057 1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide CAS No. 1040660-33-0

1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide

Cat. No.: B6549057
CAS No.: 1040660-33-0
M. Wt: 490.6 g/mol
InChI Key: IJUWPGCIKUEUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide (hereafter referred to as the target compound) features a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a methanesulfonamide-linked 2-fluorophenyl moiety. Key structural attributes include:

  • Tetrahydroquinoline scaffold: A partially saturated bicyclic system that enhances conformational rigidity compared to fully aromatic quinoline derivatives.
  • 4-Methoxybenzenesulfonyl group: Electron-donating methoxy substituent at the para position of the benzenesulfonyl moiety, influencing electronic and steric properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S2/c1-31-20-9-11-21(12-10-20)33(29,30)26-14-4-6-17-15-19(8-13-23(17)26)25-32(27,28)16-18-5-2-3-7-22(18)24/h2-3,5,7-13,15,25H,4,6,14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUWPGCIKUEUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The target compound shares a tetrahydroquinoline-sulfonamide core with several reported analogs. Below is a comparative analysis of key structural variations and their implications:

Table 1: Structural Comparison of Sulfonamide-Containing Tetrahydroquinoline Derivatives
Compound ID/Name Tetrahydroquinoline Substituent (Position 1) Sulfonamide-Linked Group (Position 6) Key Activity (IC₅₀/EC₅₀) Source
Target Compound 4-Methoxybenzenesulfonyl 1-(2-Fluorophenyl)methanesulfonamide Not reported N/A
2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl)-...* 4-Fluorophenylsulfonyl 2,4-Difluorobenzenesulfonamide <1 μmol/L (RORγ)
2-Chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl)-... 4-Fluorophenylsulfonyl 2-Chloro-6-fluorobenzamide <15 μmol/L (RORγ)
A1F (PDB ID)† 2-Oxo-1-propyl 1-(2-Fluoro-4-methylphenyl)methanesulfonamide Not reported (structural data only)
SR3335 Not specified Acetamide 480 nmol/L (RORα)

*Full name: 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide †PDB entry A1F: 1-(2-fluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Key Observations:

Substituent at Position 1: The 4-methoxybenzenesulfonyl group in the target compound differs from the 4-fluorophenylsulfonyl in analogs from . In A1F , the 1-position is substituted with a 2-oxo-1-propyl group, which introduces a ketone functionality absent in the target compound.

Sulfonamide-Linked Group :

  • The target compound’s 2-fluorophenyl-methanesulfonamide is distinct from the 2,4-difluorobenzenesulfonamide in compound 7 (), which exhibits sub-micromolar RORγ activity . The smaller methanesulfonamide group may reduce steric hindrance compared to bulkier benzenesulfonamides.

Biological Activity :

  • Fluorinated analogs (e.g., compound 7 in ) show potent RORγ inverse agonism (IC₅₀ <1 μmol/L), suggesting that fluorine substitution enhances target binding . The target compound’s 2-fluorophenyl group may similarly contribute to affinity, though the methoxybenzenesulfonyl substituent’s impact remains speculative without direct data.
  • SR3335, an acetamide derivative, shows moderate RORα activity (IC₅₀ = 480 nmol/L), highlighting the importance of the sulfonamide group in modulating selectivity .

Physicochemical and Pharmacokinetic Implications

  • Solubility : Methoxy groups improve aqueous solubility relative to halogenated derivatives, as seen in analogs like N-(4-methoxyphenyl)benzenesulfonamide .
  • Metabolic Stability : Fluorine atoms and sulfonamide linkages may reduce oxidative metabolism, extending half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.